
(+)-Ipc2B(allyl)borane solution
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of "(+)-Ipc2B(allyl)borane" involves allylation reactions, where esters or thioesters react with allylic derivatives of aluminium, magnesium, or boron in exchange reactions. These compounds are stable up to 100°C and exhibit a characteristic feature of permanent allyl rearrangement (Mikhaĭlov, Bubnov, & Tsyban, 1978).
Molecular Structure Analysis
The molecular structure of "(+)-Ipc2B(allyl)borane" and related compounds often involves complex interactions. For instance, studies on modified (NHC)Pd(allyl)Cl complexes have shown that substitution at the terminal position of the allyl scaffold affects catalytic activity, suggesting that the molecular structure of these compounds plays a crucial role in their reactivity (Marion et al., 2006).
Applications De Recherche Scientifique
Asymmetric Synthesis : This compound is widely used in asymmetric synthesis, providing a general route to such synthesis and making asymmetric reduction easier (Brown & Ramachandran, 1995).
Palladium-Catalyzed Reactions : It serves as an effective ligand for palladium-catalyzed direct allylic amination of allylic alcohol, which can be completed in only one hour at room temperature (Hirata et al., 2017).
Lewis Acid Catalysis : The chiral (acyloxy)borane complex can act as a versatile Lewis acid catalyst for allyltrimethylsilane-aldehyde reactions with high diastereo- and enantioselectivities (Furuta, Maruyama & Yamamoto, 1991).
Study of Organic Functional Group Transformations : It's used for studying 2H-pyrrole formation at a pendant boron Lewis acid in organometallic chemistry (Hill et al., 2003).
Pronucleophiles in Catalytic Bond Formations : Allylic and allenyl boronates or boranes are suitable pronucleophiles in catalytic C-C bond formations with C(sp3) electrophiles, especially when catalyzed by In(I) triflate (Schneider et al., 2012).
Solid-Phase Peptide Synthesis : Amino-borane complexes with soluble palladium catalysts enable fast deprotection of allyl carbamates during solid-phase peptide synthesis (Gomez-Martinez et al., 1999).
Preparation of Functionalized Dialkylzincs : The boron-zinc exchange of diethyl(alkyl)boranes with Et(2)Zn provides polyfunctional primary, secondary, and benzylic diorganozincs, which can react with various electrophiles for excellent yields (Langer et al., 1996).
Synthesis of Unsaturated Alcohols : It reacts with carbonyl compounds to synthesize 1-substituted 3-butenols and dienic alcohols (Mikhaĭlov, Bubnov & Tsyban, 1978).
Palladium-Catalyzed Allylation : It is used in palladium-catalyzed enantioselective C-3 allylation of 3-substituted-1H-indoles, leading to asymmetric syntheses of 3,3-disubstituted indolines and indolenines (Trost & Quancard, 2006).
Synthesis of β,γ-Unsaturated Nitriles : It is used in the electrophilic cyanation of allylic boranes to synthesize β,γ-unsaturated nitriles, including derivatives that are challenging to access using existing methods (Kiyokawa et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
prop-2-enyl-bis[(1S,2R,3S,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39B/c1-8-9-24(20-12-16-10-18(14(20)2)22(16,4)5)21-13-17-11-19(15(21)3)23(17,6)7/h8,14-21H,1,9-13H2,2-7H3/t14-,15-,16+,17+,18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXZBDJFGUIKJS-AXSQLCHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC=C)(C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(CC=C)([C@H]1C[C@H]2C[C@@H]([C@@H]1C)C2(C)C)[C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450243 | |
| Record name | (+)-Ipc2B(allyl)borane solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106356-53-0 | |
| Record name | (+)-Ipc2B(allyl)borane solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-b-Allyldiisopinocampheylborane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




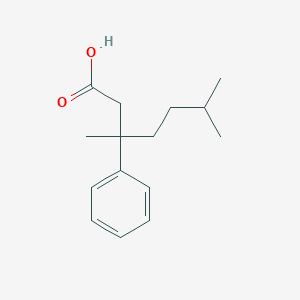
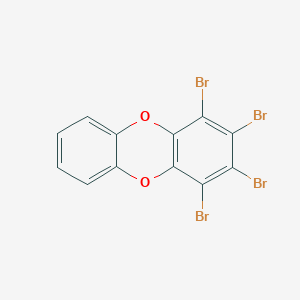
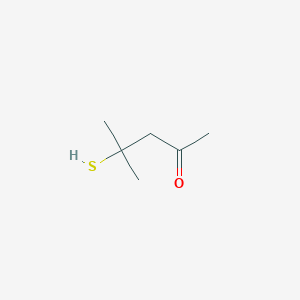
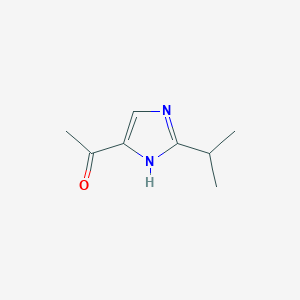

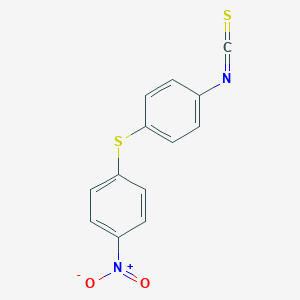
![2,4,6(3H)-Pteridinetrione, 7-[2-(4-chlorophenyl)-2-oxoethyl]-1,5-dihydro-1,3-dimethyl-](/img/structure/B33696.png)
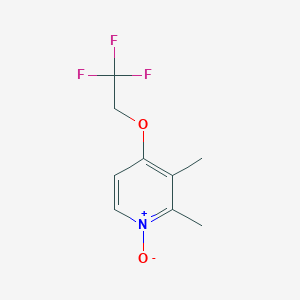

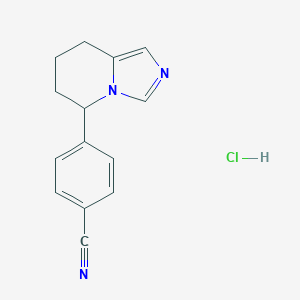


![5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one](/img/structure/B33709.png)